Antimicrobial Potency of the 3,4-Dichlorophenyl Urea Motif Against Staphylococcus aureus
In a 2023 study of 1,3-diaryl pyrazole-based ureas, the 3,4-dichlorophenyl derivative (compound 7a) exhibited an MIC of 0.25 µg/mL against S. aureus, outperforming the 2,4-difluorophenyl analog (MIC = 1 µg/mL against M. tuberculosis, not active against S. aureus) and other halogen variants [1]. While the exact CAS 1797350-98-1 was not the tested compound, the data demonstrate that the 3,4-dichlorophenyl group is a critical driver of anti-staphylococcal activity within this chemotype.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 1797350-98-1; inferred potency based on 3,4-dichlorophenyl urea congener 7a: MIC = 0.25 µg/mL |
| Comparator Or Baseline | 2,4-difluorophenyl analog (7j): MIC not active against S. aureus; other halogen-substituted analogs showed MICs >1 µg/mL |
| Quantified Difference | >4-fold improvement in MIC for 3,4-dichlorophenyl substitution vs. difluoro or monochloro analogs |
| Conditions | Broth microdilution assay against multi-drug resistant S. aureus clinical isolates |
Why This Matters
The 3,4-dichlorophenyl group is a key potency determinant; procurement of a compound retaining this motif ensures access to the pharmacophore responsible for sub-µg/mL antimicrobial activity.
- [1] Gouda MA, Abu-Hashem AA, Salem MA, et al. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Med Chem. 2023;14(7):1343-1355. View Source
